molecular formula C13H23NO4 B569109 2-Hexenoylcarnitine CAS No. 99452-58-1

2-Hexenoylcarnitine

Cat. No.: B569109
CAS No.: 99452-58-1
M. Wt: 257.33
InChI Key: JUAQYRSUSCWTQK-BQYQJAHWSA-N
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Description

2-Hexenoylcarnitine is a medium-chain unsaturated acylcarnitine that serves as a valuable biomarker in metabolic research. Acylcarnitines are essential for transporting acyl groups into mitochondria for beta-oxidation, and their profiling provides critical insights into cellular energy metabolism and mitochondrial function . Recent untargeted metabolomics studies have identified this compound as a significant metabolite associated with body mass index (BMI) in adolescents, with elevated levels observed in cases of obesity . This positions it as a promising candidate biomarker for investigating the underlying pathological mechanisms of metabolic syndrome and obesity-related health outcomes . Furthermore, its role extends beyond fatty acid oxidation, as research suggests the broader carnitine pool is involved in complex physiological processes including inflammation, immune regulation, and signal transduction . Altered levels of this compound have also been identified in other conditions, such as adolescent idiopathic scoliosis, indicating a potential connection to disrupted lipid metabolism pathways . This compound is instrumental for researchers exploring disturbances in energy metabolism, interorgan metabolic communication, and the identification of novel metabolic signatures in various disease states .

Properties

CAS No.

99452-58-1

Molecular Formula

C13H23NO4

Molecular Weight

257.33

IUPAC Name

3-[(E)-hex-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C13H23NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h7-8,11H,5-6,9-10H2,1-4H3/b8-7+

InChI Key

JUAQYRSUSCWTQK-BQYQJAHWSA-N

SMILES

CCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Synonyms

Hexenoylcarnitine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acylcarnitines

Structural and Functional Differences

Acylcarnitines are classified based on chain length, saturation, and functional groups. Below is a comparative analysis of 2-hexenoylcarnitine with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Chain Length Structure Key Features Metabolic Role
This compound C6:1 Unsaturated Double bond at C2; MCAC Transport of unsaturated acyl groups
Hexanoylcarnitine C6 Saturated Fully saturated; MCAC Transport of medium-chain acyl groups
Butyrylcarnitine C4 Saturated Short-chain; SCAC Marker of fatty acid oxidation disorders
Valerylcarnitine C5 Saturated Medium-chain; MCAC Elevated in MM and renal dysfunction
Tiglylcarnitine (C5:1) C5:1 Unsaturated Double bond at C2; unsaturated SCAC Associated with organic acidemias
Key Observations:
  • Unsaturation vs. Saturation: The double bond in this compound distinguishes it from hexanoylcarnitine (C6, saturated). This structural difference impacts their metabolic pathways; for example, hexanoylcarnitine may convert to this compound before degradation .
  • Chain Length: this compound (C6:1) and hexanoylcarnitine (C6) are MCACs, while butyrylcarnitine (C4) is a short-chain acylcarnitine (SCAC). Longer chains (e.g., C16 palmitoylcarnitine) require carnitine palmitoyltransferase for mitochondrial transport .

Clinical and Biomarker Relevance

Table 2: Biomarker Performance and Clinical Associations
Compound Associated Conditions Biomarker Utility (AUC/ROC) Source
This compound MM (AUC: 0.761), AIS, T2D, obesity, CHD High diagnostic value in MM
Hexanoylcarnitine Buffalo milk metabolism (ZG vs. DD diet) Diet-specific metabolite
Butyrylcarnitine MM (AUC: 0.735), renal dysfunction Marker of renal and metabolic health
Valerylcarnitine MM (AG vs. RG discrimination) Supports MM staging
Key Findings:
  • This compound in Disease: In MM, it discriminates active (AG) from remission (RG) groups and correlates with disease severity . In AIS, reduced levels suggest disrupted lipid metabolism .
  • Dietary Modulation: Hexanoylcarnitine and this compound levels in buffalo milk vary with green forage inclusion, highlighting diet-metabolome interactions .

Metabolic Pathways and Interconversions

  • β-Oxidation: this compound participates in unsaturated fatty acid oxidation, whereas hexanoylcarnitine is involved in saturated fatty acid metabolism .
  • Interconversion: Evidence suggests hexanoylcarnitine may undergo desaturation to form this compound, which is subsequently degraded .

Preparation Methods

Esterification of L-Carnitine with 2-Hexenoic Acid

The direct esterification of L-carnitine and 2-hexenoic acid under acidic conditions yields this compound. A typical protocol involves:

  • Dissolving 10 mmol L-carnitine in 50 mL anhydrous methanol.

  • Adding 12 mmol 2-hexenoic acid and 1 mL concentrated sulfuric acid as a catalyst.

  • Refluxing at 65°C for 6 hours under nitrogen atmosphere.

  • Neutralizing with sodium bicarbonate and purifying via silica gel chromatography (ethyl acetate/methanol/water = 7:2:1).

This method achieves a 68% yield, with purity confirmed by nuclear magnetic resonance (NMR) showing characteristic shifts at δ 5.82 ppm (alkene protons) and δ 3.22 ppm (trimethylammonium group).

Enzymatic Biosynthesis

Carnitine Acyltransferase-Mediated Synthesis

Carnitine palmitoyltransferase 1 (CPT1) catalyzes the transfer of 2-hexenoyl-CoA to L-carnitine:
2-Hexenoyl-CoA+L-CarnitineCPT1This compound+CoA\text{2-Hexenoyl-CoA} + \text{L-Carnitine} \xrightarrow{\text{CPT1}} \text{this compound} + \text{CoA}

  • Procedure :

    • Incubate 5 mM 2-hexenoyl-CoA and 10 mM L-carnitine in 100 mM Tris-HCl (pH 7.4) with 0.1 U/mL CPT1 at 37°C.

    • Terminate the reaction after 30 minutes with 200 µL ice-cold acetonitrile.

    • Centrifuge at 14,000 rpm and analyze the supernatant via LC-MS.

Enzymatic synthesis offers superior stereoselectivity, with >95% enantiomeric excess reported.

Extraction from Biological Samples

Serum and Plasma Processing

The AbsoluteIDQ® p180 Kit optimizes this compound extraction from biological fluids:

StepReagentVolumeCondition
1Methanol (with internal standards)300 µLVortex 6 min, centrifuge 15 min at 14,000 rpm
2Phenylisothiocyanate (derivatization)50 µL65°C, 25 min
3Ammonium acetate in methanol300 µLCentrifuge into 96-well plate

This method achieves 89.2% recovery, with intra-day precision of 4.7% RSD.

Analytical Quantification

UPLC-MS/MS Parameters

Key instrument settings for detecting this compound (m/z 258.2 → 85.1):

ParameterValue
ColumnACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)
Mobile PhaseA: 0.1% formic acid; B: acetonitrile
Gradient0–2 min: 5% B → 95% B
Flow Rate0.4 mL/min
IonizationESI+

The limit of quantification (LOQ) is 0.1 nM, with linearity (R² > 0.99) from 0.1–500 nM.

Industrial-Scale Production

Continuous Flow Reactor Design

A pilot-scale system (10 L/h capacity) uses immobilized CPT1 on chitosan beads:

  • Residence time: 20 minutes

  • Conversion efficiency: 82%

  • Purity: 98.5% after tangential flow filtration

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 2-Hexenoylcarnitine in biological samples, and how should they be validated?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for acylcarnitines. Validation should include calibration curves using isotopically labeled internal standards (e.g., d3- or ¹³C-labeled this compound), limits of detection (LOD), and quantification (LOQ). Precision (intra-day/inter-day variability) and accuracy (spiked recovery experiments) must be reported. Matrix effects (e.g., ion suppression in plasma) should be assessed using post-column infusion .
  • Table 1 : Comparison of Analytical Techniques for this compound Detection

TechniqueLOD (nM)LOQ (nM)Key AdvantagesLimitations
LC-MS/MS0.10.5High specificity, multi-analyte capabilityRequires expensive instrumentation
ELISA5.010.0High throughputCross-reactivity risks

Q. What experimental models are appropriate for studying this compound’s role in mitochondrial β-oxidation?

  • Methodological Answer : In vitro models (e.g., cultured hepatocytes or fibroblasts) allow controlled manipulation of fatty acid substrates and enzyme inhibitors. For in vivo studies, knockout murine models of acyl-CoA dehydrogenases (e.g., ACADVL⁻/⁻) can mimic metabolic disorders linked to this compound accumulation. Ensure ethical compliance (e.g., NIH guidelines for animal welfare ). Data should be contextualized with human patient samples to validate translational relevance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound concentrations across studies?

  • Methodological Answer : Discrepancies often arise from pre-analytical variables (e.g., sample collection tubes, storage conditions) or analytical calibration differences. Standardize protocols using:

  • Pre-analytical : Immediate plasma separation, use of EDTA tubes, storage at -80°C.
  • Analytical : Harmonize LC-MS/MS settings (e.g., collision energy, column type) and cross-validate with reference laboratories.
    Statistical tools like Bland-Altman plots or Passing-Bablok regression can quantify inter-study variability .

Q. What strategies optimize this compound extraction efficiency from complex matrices like dried blood spots (DBS)?

  • Methodological Answer : Use methanol:acetonitrile (1:1) with 0.1% formic acid for protein precipitation. Centrifugation at 14,000×g for 15 min improves recovery. For DBS, validate punch size (3–6 mm) and hematocrit effects. Include process efficiency calculations: (Peak area with matrix / Peak area without matrix) × 100 .

Q. How should researchers design longitudinal studies to assess this compound as a biomarker for metabolic dysfunction?

  • Methodological Answer :

  • Cohort Selection : Stratify participants by age, sex, and comorbidities (e.g., obesity, diabetes).
  • Sampling Frequency : Baseline, 6-month, and 12-month intervals to capture dynamic changes.
  • Data Integration : Combine with omics data (e.g., transcriptomics of CPT1A/CPT2 genes) to identify mechanistic links. Use mixed-effects models to account for intra-individual variability .

Data Contradiction and Reproducibility

Q. What statistical approaches are critical for interpreting conflicting this compound data in case-control studies?

  • Methodological Answer :

  • Multivariate Analysis : Adjust for confounders (e.g., diet, medication) via logistic regression.
  • Sensitivity Analysis : Exclude outliers using Cook’s distance or Mahalanobis metrics.
  • Power Analysis : Retrospectively calculate study power to assess false-negative risks. Replicate findings in independent cohorts .

Ethical and Reporting Standards

Q. How should researchers report this compound data to ensure reproducibility in preclinical studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

  • Animal Studies : Report strain, sex, and housing conditions (e.g., diet, light cycles).
  • Human Studies : Include IRB approval number and informed consent documentation.
    Raw data (e.g., chromatograms) and analysis scripts must be archived in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hexenoylcarnitine
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